molecular formula C25H22INO4 B1302889 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid CAS No. 270065-72-0

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid

Cat. No. B1302889
CAS RN: 270065-72-0
M. Wt: 527.3 g/mol
InChI Key: HTZYQICRFPOZOG-SFHVURJKSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid, or (S)-3-FMB-4-IBA, is a synthetic molecule with a wide range of applications in scientific research. It is an organoiodine compound with a fluorenyl substituent, and is a member of the family of carboxylic acids that are used for various biochemical and physiological studies. This compound is of particular interest due to its ability to interact with a variety of biological targets, and its potential to be used in a wide range of laboratory experiments.

Scientific Research Applications

Drug Synthesis and Material Science

Levulinic acid derivatives, such as "(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid," have been identified as key building blocks in drug synthesis. These derivatives offer a flexible and diverse chemical framework for producing value-added chemicals, crucial for pharmaceutical development. For example, levulinic acid (LEV) and its derivatives facilitate the synthesis of various drugs by serving as raw materials, intermediates, or modifiers to enhance drug delivery systems. They are instrumental in synthesizing paclitaxel (PTX)-LEV conjugates and polymer-betulinic acid (BA)-LEV derivatives, showcasing their potential in cancer treatment and medical material development (Zhang et al., 2021).

Advanced Functional Materials

The functional groups present in "(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid" are analogous to those in phosphonic acids, which are employed for their bioactive properties and in the design of supramolecular or hybrid materials. Phosphonic acids play a significant role in surface functionalization, analytical purposes, and as phosphoantigens, underlining the importance of similar compounds in creating new materials and applications in biotechnology (Sevrain et al., 2017).

Environmental Science and Biocatalyst Inhibition

Compounds with carboxylic and carbonyl functional groups, similar to "(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid," have been studied for their environmental impact and interaction with biological systems. Carboxylic acids, for instance, can inhibit microbial growth in bioprocessing, affecting the production of biofuels and biochemicals. Understanding the interactions and inhibitory mechanisms of these compounds is crucial for developing strategies to mitigate their impact and enhance the robustness of microbial strains used in industrial applications (Jarboe et al., 2013).

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22INO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZYQICRFPOZOG-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142534
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid

CAS RN

270065-72-0
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270065-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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